molecular formula C24H30ClN3O2S B3006184 N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride CAS No. 1330369-16-8

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride

Cat. No.: B3006184
CAS No.: 1330369-16-8
M. Wt: 460.03
InChI Key: JJMLEXDSFVFIJR-UHFFFAOYSA-N
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Description

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a benzothiazole-derived compound featuring a 4-ethyl-substituted benzothiazole core, a morpholinoethyl amine moiety, and a 3-phenylpropanamide backbone, with a hydrochloride counterion. The benzothiazole scaffold is known for its pharmacological relevance, particularly in anticancer and kinase inhibition research .

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S.ClH/c1-2-20-9-6-10-21-23(20)25-24(30-21)27(14-13-26-15-17-29-18-16-26)22(28)12-11-19-7-4-3-5-8-19;/h3-10H,2,11-18H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJMLEXDSFVFIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N(CCN3CCOCC3)C(=O)CCC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride is a synthetic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Benzo[d]thiazole moiety : A heterocyclic ring known for its biological activity.
  • Morpholinoethyl group : Enhances solubility and bioavailability.
  • Propanamide functional group : Contributes to the compound's interaction with biological targets.
PropertyValue
Molecular FormulaC22H26N2OS.HCl
Molecular Weight396.98 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various microbial strains.

Case Study: Antifungal Activity

In a study assessing antifungal activity, compounds structurally similar to this compound demonstrated promising results against Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like ketoconazole, indicating potential as a therapeutic agent against fungal infections .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of Ergosterol Synthesis : Similar compounds have been shown to inhibit the enzyme CYP51, crucial for ergosterol biosynthesis in fungi. This leads to compromised cell membrane integrity and ultimately cell death .
  • Binding Affinity Studies : Molecular docking studies revealed that the compound interacts with key residues in the active site of target enzymes, enhancing its biological activity through stable ligand-enzyme complexes .

Table 2: Biological Activity Overview

Activity TypeTarget OrganismMIC (μg/mL)Reference
AntifungalCandida albicans1.23
AntifungalCandida parapsilosisComparable to ketoconazole

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of benzothiazole derivatives indicates that modifications at specific positions can significantly influence their biological activity. For instance, the presence of electronegative groups at the para position enhances antifungal activity due to increased electron density, which facilitates better interaction with the target enzyme .

Table 3: SAR Insights

Compound NameStructural FeatureActivity Type
N-(5-methylbenzothiazol-2-yl)-N-(morpholino)acetamideMethyl group enhances activityAnticancer
4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imineStrong electronegativity improves bindingAntifungal

Comparison with Similar Compounds

Benzothiazole Derivatives with Sulfonyl Substituents

A closely related compound, N-(1,3-Benzothiazol-2-yl)-3-[(4-methylphenyl)sulfonyl]-N-[2-(4-morpholinyl)ethyl]propanamide hydrochloride (), shares the benzothiazole core and morpholinoethyl group but replaces the 3-phenylpropanamide with a 3-(4-methylphenylsulfonyl)propanamide. Key differences include:

  • Solubility : Sulfonyl groups enhance polarity, which may improve aqueous solubility but reduce membrane permeability relative to the phenylpropanamide derivative.

Propanamide Derivatives with Hydroxamic Acid Moieties

Compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide () feature hydroxamic acid groups, which are absent in the target compound. Key distinctions:

  • Metal Chelation : Hydroxamic acids bind metal ions (e.g., Zn²⁺ in histone deacetylases), enabling epigenetic modulation, whereas the target compound’s amide group lacks this capability .
  • Bioavailability: The morpholinoethyl group in the target compound may improve solubility and absorption compared to hydroxamic acids, which are highly polar and may suffer from poor membrane penetration .

Heterocyclic Variations: Triazole and Thiazolidinone Derivatives

  • Triazole Derivatives (): Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thioles incorporate triazole rings, which enable hydrogen bonding and metabolic stability. Fluorine substituents further enhance stability and lipophilicity.
  • Thiazolidinone Derivatives (): Compounds such as (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide contain thiazolidinone moieties, which are associated with antidiabetic and antimicrobial activities. The benzothiazole-based target compound is more likely to engage in kinase or protease inhibition .

Physicochemical and Pharmacological Properties

Property Target Compound Sulfonyl Analogue () Hydroxamic Acid ()
Core Structure Benzothiazole Benzothiazole Hydroxamic acid
Key Functional Groups 3-Phenylpropanamide, morpholinoethyl 3-Sulfonylpropanamide, morpholinoethyl Hydroxamic acid, cyclohexane methylamide
Solubility Moderate (enhanced by morpholinoethyl and HCl salt) High (due to sulfonyl group) Low (polar hydroxamic acid)
Bioactivity Likely kinase inhibition or anticancer (benzothiazole-based) Enzyme inhibition (sulfonamide target) Metal-dependent enzyme inhibition
Synthetic Complexity Moderate (amide coupling, benzothiazole synthesis) High (sulfonylation steps) Moderate (hydroxamic acid formation)

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